molecular formula C10H18O B8821482 gamma-Cyclogeraniol CAS No. 4352-33-4

gamma-Cyclogeraniol

Cat. No.: B8821482
CAS No.: 4352-33-4
M. Wt: 154.25 g/mol
InChI Key: SGGRQCQZSVJULJ-UHFFFAOYSA-N
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Description

gamma-Cyclogeraniol is an organic compound with the molecular formula C10H18O. It is a primary alcohol with a hydroxyl group attached to a cyclohexane ring that contains two methyl groups and a methylene group. This compound is known for its unique structure, which includes a six-membered ring and a methylene group, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-Cyclogeraniol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclohexanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. This reaction forms the methylene group at the 6-position of the cyclohexane ring. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

gamma-Cyclogeraniol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-dimethyl-6-methylenecyclohexanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

gamma-Cyclogeraniol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of gamma-Cyclogeraniol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting enzyme activity and cellular processes. The methylene group can participate in chemical reactions, leading to the formation of reactive intermediates that may influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclohexanol
  • 2,2-Dimethylcyclohexanone
  • 2,2-Dimethyl-6-methylenecyclohexane

Uniqueness

gamma-Cyclogeraniol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexane ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

4352-33-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2,2-dimethyl-6-methylidenecyclohexyl)methanol

InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h9,11H,1,4-7H2,2-3H3

InChI Key

SGGRQCQZSVJULJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)C1CO)C

Origin of Product

United States

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